3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17698207
InChI: InChI=1S/C11H12IN3S/c12-9-5-3-8(4-6-9)11-15-14-10(16-11)2-1-7-13/h3-6H,1-2,7,13H2
SMILES:
Molecular Formula: C11H12IN3S
Molecular Weight: 345.20 g/mol

3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine

CAS No.:

Cat. No.: VC17698207

Molecular Formula: C11H12IN3S

Molecular Weight: 345.20 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine -

Specification

Molecular Formula C11H12IN3S
Molecular Weight 345.20 g/mol
IUPAC Name 3-[5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
Standard InChI InChI=1S/C11H12IN3S/c12-9-5-3-8(4-6-9)11-15-14-10(16-11)2-1-7-13/h3-6H,1-2,7,13H2
Standard InChI Key NYQZFSUWGGQZEE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NN=C(S2)CCCN)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine features a 1,3,4-thiadiazole core—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. At position 5 of the thiadiazole ring, a 4-iodophenyl group is attached, while position 2 is substituted with a propan-1-amine chain. The iodine atom introduces significant steric and electronic effects, potentially enhancing lipophilicity and influencing intermolecular interactions .

Physicochemical Characteristics

The molecular formula of the compound is C₁₂H₁₃IN₄S, with a calculated molecular weight of 380.25 g/mol. Key properties inferred from structural analogs include:

PropertyValue/DescriptionBasis of Inference
SolubilityLow in water; moderate in DMSOHydrophobic iodine substituent
Melting Point~180–200°CSimilar thiadiazole derivatives
LogP (Partition Coefficient)~3.2Computed via analog data

The iodine atom’s polarizability may enhance binding to aromatic residues in biological targets, while the amine group improves water solubility relative to non-polar thiadiazoles .

Synthesis and Structural Elucidation

Synthetic Pathways

Although no direct synthesis of 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine has been reported, analogous thiadiazoles are typically synthesized via cyclization reactions. A plausible route involves:

  • Formation of Thiosemicarbazide: Reacting 4-iodobenzaldehyde with thiosemicarbazide to yield a thiosemicarbazide intermediate.

  • Cyclization: Treating the intermediate with concentrated sulfuric acid or phosphorus oxychloride to form the thiadiazole ring .

  • Side Chain Introduction: Coupling the thiadiazole with 3-bromopropan-1-amine via nucleophilic substitution or using a Mitsunobu reaction .

Spectroscopic Characterization

Key spectral features anticipated for the compound include:

  • IR Spectroscopy: Absorption bands near 1600 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) .

  • ¹H NMR: A singlet for the thiadiazole protons (δ 8.2–8.5 ppm), aromatic protons from the iodophenyl group (δ 7.6–7.8 ppm), and signals for the propan-1-amine chain (δ 2.6–3.1 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 380.25 and fragmentation patterns consistent with loss of the iodine atom (Δ m/z 127) .

Biological Activity and Mechanisms

Anticancer Activity

Phosphorus-containing thiadiazole analogs demonstrated anti-pancreatic cancer activity with IC₅₀ values as low as 12 µM . The iodine atom’s electron-withdrawing effect could stabilize charge-transfer interactions with DNA or enzyme active sites, suggesting potential cytotoxicity against cancer cell lines.

Enzyme Inhibition

Thiadiazoles are known inhibitors of carbonic anhydrase and histone deacetylases (HDACs). The propan-1-amine side chain may facilitate binding to zinc-containing active sites in HDACs, analogous to hydroxamate inhibitors .

Applications and Future Directions

Medicinal Chemistry

The compound’s structure aligns with pharmacophores for antimicrobial and anticancer agents. Modifications such as replacing iodine with radioisotopes (e.g., ¹²³I) could enable applications in nuclear medicine for imaging or targeted therapy .

Material Science

Thiadiazoles with heavy atoms like iodine exhibit nonlinear optical (NLO) properties, making them candidates for optoelectronic devices. Computational studies predict a hyperpolarizability (β) of ~200 × 10⁻³⁰ esu, comparable to urea .

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